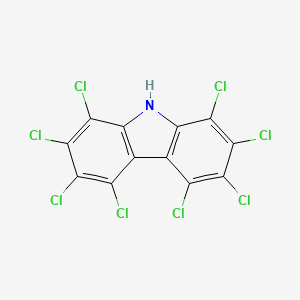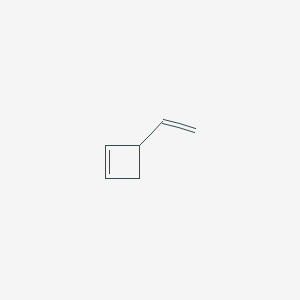
3-Vinyl-1-cyclobutene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Vinyl-1-cyclobutene is an organic compound characterized by a four-membered cyclobutene ring with a vinyl group attached to one of the carbon atoms. This compound is notable for its strained ring structure, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyl-1-cyclobutene typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,3-butadiene with ethylene under photochemical conditions. This reaction forms the cyclobutene ring with the vinyl group attached.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 3-Vinyl-1-cyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, forming various substituted cyclobutenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Ethylcyclobutene.
Substitution: Halogenated cyclobutenes.
科学研究应用
3-Vinyl-1-cyclobutene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Vinyl-1-cyclobutene involves its strained ring structure, which makes it highly reactive. The compound can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
相似化合物的比较
Cyclobutene: Lacks the vinyl group, making it less reactive.
1-Vinylcyclobutene: Similar structure but with the vinyl group in a different position.
Cyclopentene: Larger ring size, different reactivity.
Uniqueness: 3-Vinyl-1-cyclobutene is unique due to its combination of a strained cyclobutene ring and a reactive vinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
CAS 编号 |
6555-52-8 |
|---|---|
分子式 |
C6H8 |
分子量 |
80.13 g/mol |
IUPAC 名称 |
3-ethenylcyclobutene |
InChI |
InChI=1S/C6H8/c1-2-6-4-3-5-6/h2-4,6H,1,5H2 |
InChI 键 |
WYQCWZUUCJVDGE-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
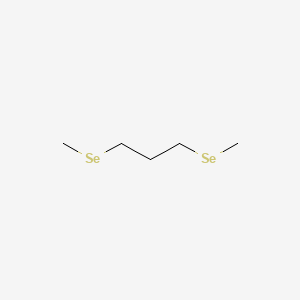
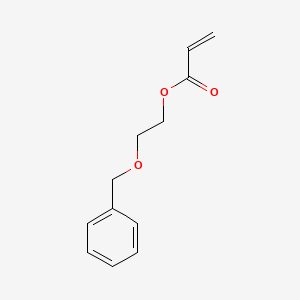
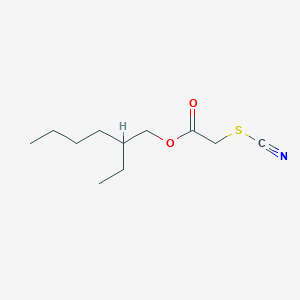
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
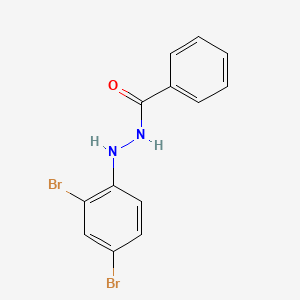

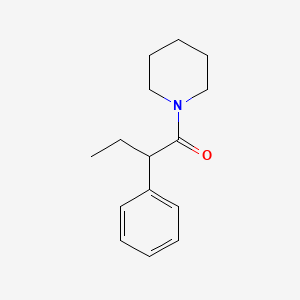
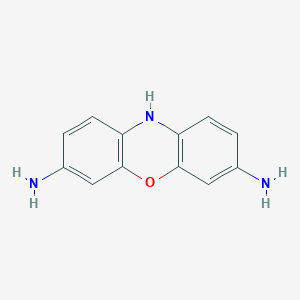
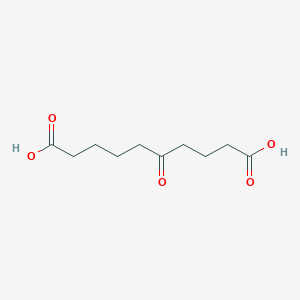
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)
